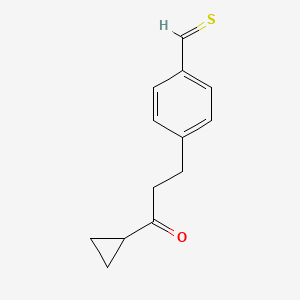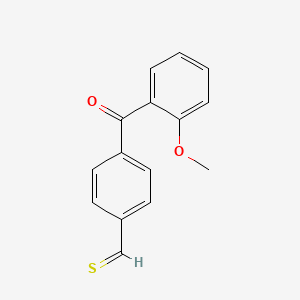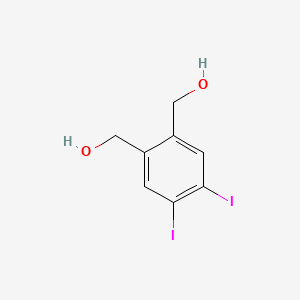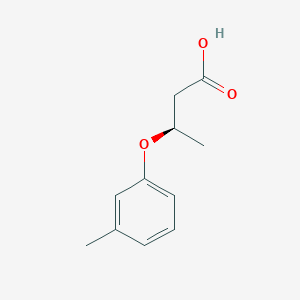
(R)-3-(M-Tolyloxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(M-Tolyloxy)butanoic acid is an organic compound characterized by the presence of a butanoic acid backbone with a ®-configuration and a m-tolyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(M-Tolyloxy)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-hydroxybutanoic acid and m-tolyl alcohol.
Esterification: The first step involves the esterification of ®-3-hydroxybutanoic acid with m-tolyl alcohol in the presence of an acid catalyst like sulfuric acid to form ®-3-(M-Tolyloxy)butanoate.
Hydrolysis: The ester is then hydrolyzed under basic conditions using sodium hydroxide to yield ®-3-(M-Tolyloxy)butanoic acid.
Industrial Production Methods
Industrial production methods for ®-3-(M-Tolyloxy)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-3-(M-Tolyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The m-tolyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include m-tolyl ketone or m-tolyl carboxylic acid.
Reduction: The major product is ®-3-(M-Tolyloxy)butanol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-(M-Tolyloxy)butanoic acid serves as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases, due to its ester linkage.
Medicine
®-3-(M-Tolyloxy)butanoic acid and its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical agents.
Industry
In materials science, the compound can be used in the development of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which ®-3-(M-Tolyloxy)butanoic acid exerts its effects depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing hydrolysis or other transformations catalyzed by enzymes. The molecular targets and pathways involved can vary widely, from metabolic pathways in biological systems to catalytic cycles in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(M-Tolyloxy)butanoic acid: The enantiomer of the compound, differing in its stereochemistry.
3-(M-Tolyloxy)propanoic acid: A similar compound with a shorter carbon chain.
3-(P-Tolyloxy)butanoic acid: A positional isomer with the tolyloxy group in the para position.
Uniqueness
®-3-(M-Tolyloxy)butanoic acid is unique due to its specific ®-configuration, which can impart distinct stereochemical properties important for chiral synthesis. Its m-tolyloxy substituent also provides unique reactivity compared to other positional isomers.
This detailed overview of ®-3-(M-Tolyloxy)butanoic acid covers its synthesis, reactions, applications, and comparisons, highlighting its significance in various scientific and industrial contexts
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3R)-3-(3-methylphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8-4-3-5-10(6-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
ZCZHUKQNARWISL-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)O[C@H](C)CC(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)
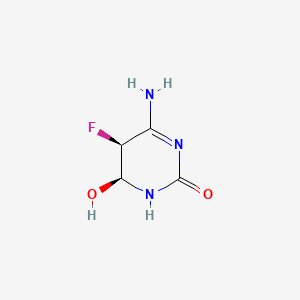
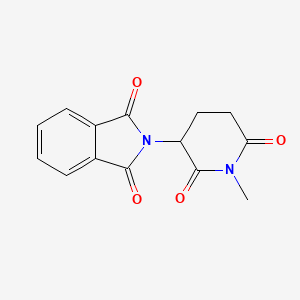
![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)
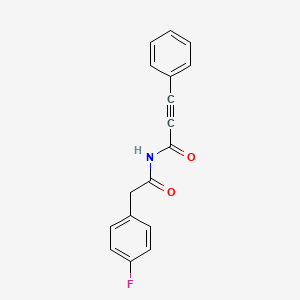
![2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092567.png)
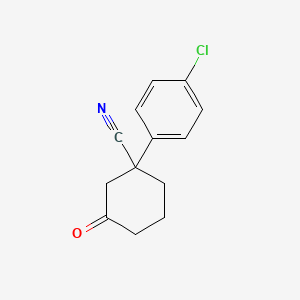
![(1R,2R,3S,5R)-3-(5-((Cyclopropylmethyl)thio)-7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13092586.png)
